Methyl 3-aminobenzoate serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Its reactive amine and ester functional groups allow it to participate in various reactions, including:
While not currently a widely used drug itself, methyl 3-aminobenzoate has been explored for its potential antimicrobial and anti-inflammatory properties. Studies suggest it may exhibit activity against certain bacterial and fungal strains . Additionally, some research indicates potential anti-inflammatory effects, although further investigation is needed .
Methyl 3-aminobenzoate, also known as methyl m-aminobenzoate or benzoic acid, 3-amino-, methyl ester, is an organic compound with the molecular formula and a molecular weight of approximately 151.16 g/mol. It appears as a beige solid and has a melting point range of 49°C to 53°C. The compound is slightly soluble in water (0.1-1%) but is more soluble in organic solvents . Methyl 3-aminobenzoate is recognized for its role as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye production .
Methyl 3-aminobenzoate exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and may possess anti-inflammatory properties. Its derivatives are often evaluated for their effectiveness against different pathogens. Additionally, the compound has been noted for its ability to penetrate biological membranes, suggesting potential applications in drug formulation .
Several methods exist for synthesizing methyl 3-aminobenzoate:
Methyl 3-aminobenzoate is utilized in various fields:
Studies involving methyl 3-aminobenzoate have focused on its interactions with biological systems, particularly its permeability across cell membranes and its potential effects on cellular functions. Research indicates that it may interact with specific receptors or enzymes, influencing metabolic pathways. Its safety profile has also been evaluated, noting potential irritations upon contact with skin or eyes .
Methyl 3-aminobenzoate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Methyl 4-aminobenzoate | Para-substituted | Exhibits different biological activity compared to meta-substituted variants. |
Methyl 5-amino-2-methylbenzoate | Ortho-substituted | Has distinct solubility and reactivity profiles. |
Methyl 3-amino-5-methylbenzoate | Meta-substituted | Similar structure but differing functional properties due to additional methyl group. |
Methyl benzoate | Simple ester | Lacks amino group; primarily used as a solvent or fragrance agent without biological activity. |
Methyl 3-aminobenzoate stands out due to its amino group at the meta position, which significantly influences its chemical reactivity and biological interactions compared to ortho and para analogs .
Methyl 3-aminobenzoate (CAS 4518-10-9), a derivative of benzoic acid, emerged as a compound of interest in the early 20th century during the expansion of aromatic amine chemistry. Its synthesis was first reported in the 1930s as part of efforts to explore ester derivatives of aminobenzoic acids for pharmaceutical applications. The compound’s structural simplicity—comprising a methyl ester group at the carboxyl position and an amino group at the meta position of the benzene ring—made it a model system for studying electronic effects in substitution reactions. Early research focused on its role as an intermediate in dyestuff production, but its utility expanded with the rise of peptide synthesis methodologies in the 1970s.
Methyl 3-aminobenzoate serves as a critical building block in organic synthesis due to its dual functional groups. The amino group enables participation in nucleophilic substitution and diazotization reactions, while the ester moiety allows for hydrolysis or transesterification. This versatility is exemplified in its use for synthesizing:
Recent studies highlight its role in green chemistry, such as iron-mediated reductions that minimize waste. For example, patent CN106831460A demonstrates a 90.1% yield in synthesizing derivatives using eco-friendly iron powder and phase-transfer catalysts.
The compound’s applications have diversified with advancements in analytical techniques. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have clarified its tautomeric behavior and reactivity. Modern synthetic routes, such as the thionyl chloride-mediated esterification of 3-aminobenzoic acid, achieve >97% purity under mild conditions. Additionally, computational studies using density functional theory (DFT) have modeled its electronic structure, predicting regioselectivity in electrophilic aromatic substitution.
Irritant